molecular formula C15H21BO4 B582214 2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1257648-34-2

2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B582214
CAS No.: 1257648-34-2
M. Wt: 276.139
InChI Key: SVIZIDROXRZRQS-UHFFFAOYSA-N
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Description

2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boronic ester functional group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds.

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling this compound to avoid exposure and potential harm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a diol. One common method is the reaction of 3-(1,3-dioxolan-2-yl)phenylboronic acid with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane under mild conditions. The reaction is usually catalyzed by a Lewis acid such as boron trifluoride etherate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The primary mechanism of action for 2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its participation in the Suzuki-Miyaura coupling reaction. The reaction mechanism involves the following steps:

Properties

IUPAC Name

2-[3-(1,3-dioxolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11(10-12)13-17-8-9-18-13/h5-7,10,13H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIZIDROXRZRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746274
Record name 2-[3-(1,3-Dioxolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257648-34-2
Record name 2-[3-(1,3-Dioxolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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